3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-6-3-5-10(9-11)15(19)18-16-17-14-12(21-2)7-4-8-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRIDPMUYJMZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring.
Amidation Reaction: The benzothiazole intermediate is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by the following properties:
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 314.4 g/mol
- IUPAC Name : 3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- Canonical SMILES :
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC
These properties indicate that the compound belongs to the class of benzamides and contains both methoxy and benzothiazole groups, which are known for their diverse biological activities.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique substitution pattern allows chemists to explore various chemical reactions, such as:
- Oxidation : The methoxy groups can be oxidized to form hydroxyl or carbonyl derivatives.
- Reduction : The benzamide group can be reduced to produce amines.
- Substitution Reactions : The methoxy groups can be replaced with other functional groups through nucleophilic substitution.
These reactions are fundamental in developing new compounds with tailored properties for specific applications.
Biology
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Notable findings include:
- Enzyme Inhibition : Studies indicate that it may selectively inhibit butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. This selectivity suggests that it could lead to fewer side effects compared to non-selective inhibitors.
- Anticancer Activity : Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects and promote apoptosis in various cancer cell lines.
Medicine
Given its biological activities, this compound is being explored for potential therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.
- Antimicrobial Activity : The presence of the benzothiazole moiety is associated with antimicrobial properties, indicating potential uses in developing new antibiotics or antifungal agents.
Industry
In industrial applications, this compound is being utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be used in creating specialized coatings, polymers, or other materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to specific sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 3-methoxy-N-(4-hydroxy-1,3-benzothiazol-2-yl)benzamide
- 3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzoic acid
Uniqueness
3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and benzothiazole groups provides a distinct set of properties that can be leveraged for various applications in research and industry.
Biological Activity
3-Methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Benzamide Derivative : The presence of the benzamide moiety is significant for its biological activity.
- Benzothiazole Group : This group is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease. It shows selective inhibition, suggesting potential use in neurodegenerative disorders .
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and promoting apoptosis in cancer cells .
Case Studies
- Inhibition of Aβ Aggregation : In vitro studies have shown that derivatives similar to this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Compounds tested displayed inhibition ratios significantly higher than standard drugs like donepezil .
- Antitumor Activity : A study reported that benzothiazole derivatives exhibited potent antiproliferative effects against several cancer cell lines, including A431 and A549. The compounds induced cell cycle arrest and apoptosis at micromolar concentrations .
Data Table: Biological Activities of this compound
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| BChE Inhibition | Moderate | |
| Anticancer (A431 Cells) | Significant | |
| Aβ Aggregation Inhibition | High | |
| Cytotoxicity (A549 Cells) | High |
Comparative Analysis
When compared to other benzothiazole derivatives, this compound shows unique properties due to its methoxy substitutions. These modifications enhance its solubility and potentially increase its bioavailability compared to similar compounds lacking these groups.
Q & A
Q. Example Workflow :
Validate assay reproducibility across three independent replicates.
Perform SAR analysis on analogs with modified methoxy positions.
Cross-reference crystallographic data (e.g., PDB 1ATP) to confirm binding interactions.
How does the electronic configuration of substituents influence the compound’s enzyme inhibition potency?
Methodological Answer:
The electron-donating methoxy groups at the 3- and 4-positions modulate the compound’s electronic profile:
- Hammett Analysis : The σpara value of -0.27 for methoxy groups increases electron density on the benzamide core, enhancing hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding sites) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal a HOMO localization on the benzothiazole ring, facilitating charge-transfer interactions with enzymes like topoisomerase II .
- Experimental Validation : Replace methoxy with electron-withdrawing groups (e.g., nitro) to observe a 10-fold drop in IC50 values, confirming electronic effects .
Key Finding :
The 4-methoxy group on benzothiazole contributes 60% of the total binding energy in MDM2-p53 inhibition assays, as shown by free-energy perturbation simulations .
What advanced spectroscopic techniques are critical for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- NMR Stability Profiling : Track methoxy proton signals (δ 3.8–4.1 ppm) in D2O/PBS buffer over 24 hours to detect hydrolysis .
- LC-MS Degradation Analysis : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to identify oxidation products (e.g., sulfoxide derivatives) .
- X-ray Crystallography : Resolve crystal structures (e.g., orthorhombic P212121) to correlate stability with packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
